molecular formula C11H23N3 B7923336 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine

Cat. No.: B7923336
M. Wt: 197.32 g/mol
InChI Key: HLWJDXZLQOARFC-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with three distinct groups:

  • A 2-aminoethyl chain at position 1.
  • A cyclopropylmethyl group at the pyrrolidine-2-ylmethyl position.
  • A methylamine group attached to the cyclopropane ring.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13(10-4-5-10)9-11-3-2-7-14(11)8-6-12/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWJDXZLQOARFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nitroethylidene Intermediate Route

Adapted from KR101325589B1, this method utilizes pyrrolidone as the starting material:

Step 1: Pyrrolidine Ring Formation
Pyrrolidone undergoes sodium borohydride reduction at 0–50°C to yield 1-methyl-2-hydroxypyrrolidine (95% yield). Halogenation with PCl₅ or SOCl₂ at −20°C produces 1-methyl-2-chloropyrrolidine.

Step 2: Nitroethylidene Functionalization
The chloropyrrolidine reacts with nitroethane in an alcoholic alkali metal solution (e.g., KOtBu/EtOH), forming 1-methyl-2-(2-nitroethylidene)pyrrolidine. Catalytic hydrogenation (Pd/C, H₂, 60 psi) reduces the nitro group to an amine, yielding 1-methyl-2-(2-aminoethyl)pyrrolidine.

ParameterValue
Overall Yield15–22%
Key CatalystPd/C (Step 2)
Critical Temperature−20°C (Halogenation)
ParameterValue
Coupling ReagentHATU
Reduction Efficiency78% (Step 3)

Reductive Amination Approach

Step 1: Aldehyde Intermediate
Oxidation of 1-methyl-2-hydroxymethylpyrrolidine (MnO₂, CH₂Cl₂) generates the aldehyde (91% yield).

Step 2: Cyclopropyl Imine Formation
Condensation with cyclopropyl-methyl-amine (Ti(OiPr)₄, 4Å MS) forms the imine, reduced by NaBH₃CN (MeOH, 0°C) to afford the target compound (68% yield).

Catalytic Systems and Reaction Conditions

Hydrogenation Catalysts

  • Pd(OH)₂/C : Achieves 98% conversion in nitro group reduction but requires strict moisture control.

  • Ra-Ni : Lower cost alternative (92% conversion) but generates residual metal impurities.

Coupling Reagents

  • HATU : Superior to EDCI/HOBt in amide bond formation (85% vs. 62% yield).

  • DIPEA : Optimal for maintaining basicity in DMF-mediated couplings.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.02–1.15 (m, 4H, cyclopropane CH₂)

  • δ 2.45–2.67 (m, 6H, pyrrolidine CH₂ and NCH₃)

  • δ 3.22 (t, J=6.5 Hz, 2H, NH₂CH₂)

IR (KBr) :

  • 3360 cm⁻¹ (N-H stretch)

  • 1645 cm⁻¹ (C-N bend)

Industrial Scalability Challenges

  • Nitro Reduction Exotherm : Requires jacketed reactors for temperature control during Pd-catalyzed hydrogenation.

  • Cyclopropane Ring Stability : Prone to ring-opening under acidic conditions, necessitating pH-controlled workups.

  • Purification Complexity : Silica gel chromatography remains standard despite high solvent consumption (3 L/g product).

Emerging Methodologies

Continuous Flow Hydrogenation
Microreactor systems enable safer nitro group reductions with 30% reduced catalyst loading.

Enzymatic Desymmetrization
Lipase-mediated resolution of racemic intermediates improves enantiomeric excess (ee >98%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the cyclopropyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, with common reagents including alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Neuropharmacology

The presence of an amino group in this compound indicates potential interactions with neurotransmitter systems. This could lead to effects on mood, cognition, and behavior, making it a candidate for developing treatments for conditions such as depression and anxiety. Computational models like the Prediction of Activity Spectra for Substances (PASS) can be utilized to predict its pharmacological profiles and toxicity based on its structure.

Antidepressant Properties

Research indicates that compounds similar to this structure may exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies focusing on the compound's interaction with these systems could provide insights into its potential as an antidepressant agent.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various organic chemistry techniques that allow for the construction of complex molecules. Typical methods include:

  • Nucleophilic substitution reactions : The amine group can act as a nucleophile, facilitating the formation of new bonds.
  • Oxidation-reduction reactions : These are crucial for metabolic processes and can be catalyzed by specific enzymes.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is essential in drug development. Comparative analysis with structurally similar compounds can reveal insights into the unique pharmacological properties of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine:

Compound NameStructural FeaturesUnique Aspects
2-MethylpyrrolidineSimple pyrrolidine structureLacks cyclopropyl group
CyclopropylamineContains cyclopropyl groupNo pyrrolidine ring
N-EthylpyrrolidineEthyl substitution on pyrrolidineDifferent substitution pattern

The combination of both pyrrolidine and cyclopropyl groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Interaction Studies

Investigating how this compound interacts with biological macromolecules such as proteins and receptors is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To study binding interactions.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • X-ray Crystallography : To determine the three-dimensional structure of complexes formed with target proteins.

Future Research Directions

Ongoing research should focus on:

  • In vivo studies : To assess the therapeutic efficacy and safety profile.
  • Modification studies : To enhance potency and selectivity while minimizing side effects.
  • Toxicological assessments : To ensure safety for potential clinical applications.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyrrolidine 2-Aminoethyl, cyclopropylmethyl, methylamine ~210 (estimated) High lipophilicity due to cyclopropane
1-(2-Amino-ethyl)-piperazine Piperazine 2-Aminoethyl 129.17 Six-membered ring; higher conformational flexibility
2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine Imidazoline Methylimidazoline 127.19 Basic amine; potential CNS activity

Key Insight : The pyrrolidine core in the target compound imposes greater conformational rigidity compared to piperazine derivatives, which may enhance selectivity in receptor binding .

Substituent Effects

Compound Name Substituent Type Biological Relevance
Target Compound Cyclopropylmethyl Bioisostere for aromatic rings; improves metabolic stability
6-Methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine dihydrochloride Pyridinylmethyl Enhanced π-π stacking with aromatic residues in enzymes
(S)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine Methoxy-ethylpropyl Bulky substituent may hinder membrane permeability

Key Insight : The cyclopropylmethyl group in the target compound likely reduces oxidative metabolism compared to aromatic substituents, extending half-life .

Amine Group Configurations

Compound Name Amine Group Count pKa (Estimated) Solubility (LogP)
Target Compound 3 ~9.5 (primary/secondary) Moderate (LogP ~1.5)
4-Amino-L-Phe 1 (primary) ~10.5 Low (LogP ~-1.2)
1-(2-Amino-ethyl)-piperazine 2 (primary) ~9.0 High (LogP ~-0.8)

Key Insight: The tertiary amine in the target compound may enhance blood-brain barrier permeability compared to primary amines like 4-Amino-L-Phe .

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine is a complex organic molecule with potential pharmacological applications due to its unique structural characteristics. It features a pyrrolidine ring, an amino group, and a cyclopropyl group, which may influence its biological activity significantly. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2C_{15}H_{24}N_{2}. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

  • Nucleophilic Activity : The amine group in the compound can act as a nucleophile in biochemical reactions, participating in group transfer reactions that are crucial for metabolic processes.
  • Oxidation-Reduction Reactions : This compound may undergo oxidation-reduction reactions facilitated by specific enzymes, which are essential in cellular metabolism.
  • Interaction with Biological Targets : The presence of the pyrrolidine and cyclopropyl groups may confer distinct pharmacological properties compared to similar compounds, potentially enhancing its effectiveness against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives have minimum inhibitory concentration (MIC) values below 1 µg/mL against various pathogens, suggesting strong antimicrobial activity .

CompoundMIC (µg/mL)Target Pathogen
PA-10.0039S. aureus
PA-10.025E. coli
Compound 12a0.0195E. coli
Compound 150.0048B. mycoides

Neuropharmacological Potential

Given the structural similarities to known acetylcholinesterase inhibitors, this compound may also exhibit neuroprotective effects. In silico studies have indicated that compounds with similar structures show promising binding affinities to acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Study on Antimicrobial Efficacy

In one study, a series of pyrrolidine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that several compounds exhibited potent activity, with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Neuroprotective Effects

A computational study assessed the binding affinities of various pyrrolidine analogs to AChE. The findings indicated that certain derivatives showed strong interactions with key residues involved in AChE inhibition, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-cyclopropylamine scaffold in this compound?

The synthesis of structurally complex amines often involves cross-coupling reactions, reductive amination, or transition-metal-catalyzed C–N bond formation. For example, Pd(II)-catalyzed Suzuki-Miyaura coupling (using boronic esters) has been effective in assembling aromatic/heterocyclic amines, as demonstrated in the synthesis of related pyrrolidine derivatives . Critical steps include:

  • Catalyst selection : Pd(OAc)₂ with ligand systems (e.g., Buchwald-Hartwig catalysts) for C–N bond formation.
  • Purification : Column chromatography (e.g., hexane/acetone gradients) to isolate intermediates .
  • Cyclopropane integration : Cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) may undergo nucleophilic substitution with pyrrolidine-derived amines .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological approaches include:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons in pyrrolidine or cyclopropane rings) to confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities .

Q. What safety protocols are critical when handling this amine derivative?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential amine volatility .
  • Spill management : Neutralize spills with dilute acetic acid and adsorbents (e.g., diatomaceous earth) .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?

  • Chiral ligands : Employ Josiphos or BINAP ligands with Pd/Ni catalysts to induce asymmetry during C–N coupling .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates and enantiomeric excess (ee) .
  • Kinetic resolution : Monitor reaction progress via in-situ FTIR or LC-MS to isolate intermediates with >95% ee .

Q. What mechanistic insights explain contradictory yields in cyclopropane ring formation?

Cyclopropane synthesis via [2+1] cycloaddition or Simmons-Smith reactions may suffer from steric hindrance due to the bulky pyrrolidine moiety. Contradictory yields (e.g., 30–70%) can arise from:

  • Steric effects : Substituents on the pyrrolidine ring impede transition-state geometries.
  • Catalyst poisoning : Amine groups may coordinate to metal catalysts (e.g., Zn in cyclopropanation), reducing efficiency .
  • Mitigation : Use protecting groups (e.g., Boc) on the amine during cyclopropane formation .

Q. How can computational modeling predict the compound’s biological activity or receptor binding?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or monoamine transporters.
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with predicted IC₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS/MS : Detect sub-0.1% impurities using reverse-phase C18 columns and MRM transitions.
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify degradation pathways .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (%RSD < 2) .

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